molecular formula C14H8N4O2 B13230418 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13230418
M. Wt: 264.24 g/mol
InChI Key: QGAFHZOOSXTYOA-UHFFFAOYSA-N
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Description

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a cyanophenyl group and a carboxylic acid group attached. The presence of nitrogen atoms in the triazole ring contributes to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed at 140°C in a microwave medium, resulting in an 89% yield within 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The eco-friendly nature of this method, along with its high yield and short reaction time, makes it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in a variety of substituted triazolopyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid include other triazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyanophenyl group and the carboxylic acid group contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

6-(3-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H8N4O2/c15-6-9-2-1-3-10(4-9)11-5-12(14(19)20)13-16-8-17-18(13)7-11/h1-5,7-8H,(H,19,20)

InChI Key

QGAFHZOOSXTYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O)C#N

Origin of Product

United States

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